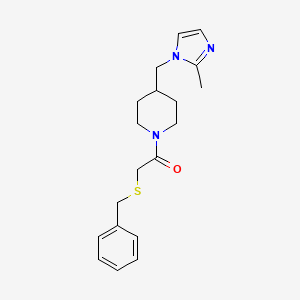
2-(benzylthio)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves electrochemical processes or click chemistry approaches. For example, electrochemical syntheses of new arylthiobenzazoles have been carried out by the electrochemical oxidation of similar compounds in the presence of nucleophiles, demonstrating the feasibility of synthesizing complex molecules through electrochemical methods (Amani & Nematollahi, 2012). Another synthesis approach involves click chemistry, as demonstrated by the synthesis of 1-(4-(6-fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone using 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone as a starting material, highlighting the efficiency of click chemistry in producing complex molecules (Govindhan et al., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction, revealing intricate details about their molecular geometry. For instance, the crystal structure determination of related compounds has shown the importance of specific geometric configurations for their chemical properties and activities (Yıldırım et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include Michael addition reactions and the formation of novel derivatives through reactions with nucleophilic compounds. The electrochemical generation of intermediates, such as p-quinone imine, and their subsequent reactions with nucleophiles demonstrate the complex reactivity and versatility of these molecules (Amani & Nematollahi, 2012).
Physical Properties Analysis
The physical properties, such as thermal stability and crystal structure, of related compounds have been thoroughly investigated. Techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into the thermal behavior and stability of these molecules, important for their practical applications (Govindhan et al., 2017).
Chemical Properties Analysis
The chemical properties of similar compounds, such as their reactivity, potential as intermediates in synthetic pathways, and interactions with other molecules, have been the subject of extensive study. The ability of these compounds to undergo various chemical reactions, including those involving nucleophilic addition and formation of complex derivatives, underscores their significance in synthetic chemistry and potential utility in various applications (Amani & Nematollahi, 2012).
Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis
Electrochemical synthesis techniques have been explored for generating new compounds with structures similar to 2-(benzylthio)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone. For instance, the electrochemical oxidation of related compounds in the presence of nucleophiles has led to the synthesis of new arylthiobenzazoles. This method involves the electrochemical generation of intermediates that participate in Michael addition reactions with 2-SH-benzazoles, resulting in the synthesis of complex molecules (Amani & Nematollahi, 2012).
Synthesis of Derivatives and Biological Activities
Derivatives of compounds with similar structures have been synthesized and tested for their biological activities. For example, new 2-substituted derivatives have shown potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. Some derivatives also exhibit significant inhibitory effects on NO generation stimulated by LPS and possess strong cytotoxicity against various cancer cell lines, highlighting their potential in medical research (Abdel‐Aziz et al., 2011).
Development of Sensitive Probes
Compounds similar in structure have been developed as dual-sensitive probes for detecting free amines in environmental water samples, using fluorescence detection and online atmospheric chemical ionization-mass spectrometry identification. This showcases the application of such compounds in environmental monitoring and analysis (You et al., 2010).
Antiviral Activity Studies
Research into derivatives of compounds with similar structures has contributed to the development of new non-nucleoside reverse transcriptase inhibitors with potential anti-HIV activity. This illustrates the application of such compounds in the development of new antiviral therapies (Al-Masoudi et al., 2007).
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-1-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-16-20-9-12-22(16)13-17-7-10-21(11-8-17)19(23)15-24-14-18-5-3-2-4-6-18/h2-6,9,12,17H,7-8,10-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJHJLOCBMFXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCN(CC2)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

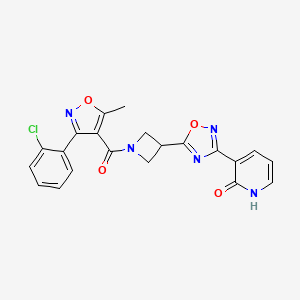

![Tert-butyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate](/img/structure/B2488975.png)
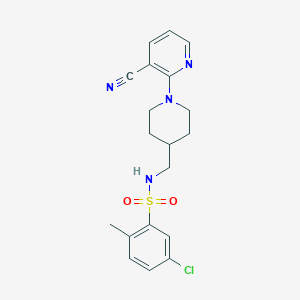
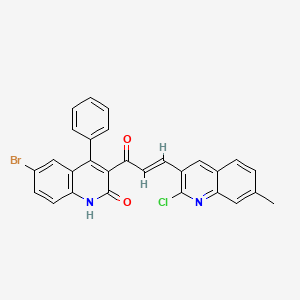
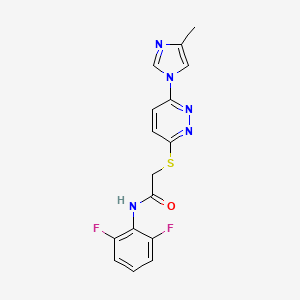

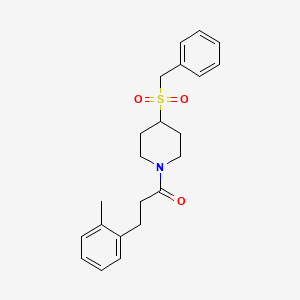


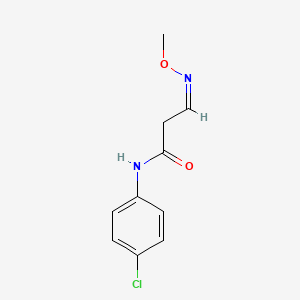
![1-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2488992.png)

![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B2488994.png)